N-(4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H27N5O5S and its molecular weight is 533.6. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Compounds involving chloroacetanilide and dichloroacetamide functionalities have been used in the study of herbicides and safeners, indicating applications in agricultural chemistry and environmental science to understand metabolism and mode of action (Latli & Casida, 1995).
Anticancer and Antimicrobial Activity
Analogues of triazolo and phthalazine compounds have been synthesized to evaluate their anticancer and antimicrobial activities, suggesting potential therapeutic and pharmacological applications (Kumar et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to triazole analogues have shown inhibition potential against enzymes like carbonic anhydrase and cholinesterases, indicating their relevance in designing drugs for conditions such as glaucoma, neurological disorders, and possibly Alzheimer's disease (Virk et al., 2018).
Polymer and Material Science
Methacrylate derivatives of methoxyphenylacetic acid, a compound with structural similarity to the query compound, have been synthesized and analyzed for their stereochemical configurations, demonstrating applications in the development of new materials with potential pharmaceutical activities (Román & Gallardo, 1992).
Novel Synthetic Routes and Pharmacological Studies
Research on novel synthetic routes for related compounds with emphasis on their pharmacological evaluation for activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects indicates a broad interest in the development of new therapeutics (Rani et al., 2016).
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-35-20-14-12-19(13-15-20)29-26(34)18-38-27-31-30-24(32(27)22-10-6-7-11-23(22)36-2)16-28-25(33)17-37-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYQBKBHNSMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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